6-Bromopyridine-3-sulfonyl chloride hydrochloride
Overview
Description
6-Bromopyridine-3-sulfonyl chloride hydrochloride is a chemical compound used in various scientific experiments. It has a molecular weight of 256.50 .
Synthesis Analysis
This compound is synthesized by the addition of hydrogen chloride to a mixture of 6-bromo-3-pyridinesulfonyl chloride and pyridine. A specific synthesis method involves cooling a stirred solution of 5-amino-2-bromopyridine in 12 N hydrochloric acid, to which a solution of sodium nitrite in water is slowly added .Physical and Chemical Properties Analysis
The compound has a molecular weight of 256.50 . It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2 . Its water solubility is 0.278 mg/ml .Scientific Research Applications
Reactivity Studies
Research on brominated pyridines, such as 6-Bromopyridine-3-sulfonyl chloride hydrochloride, includes studying their reactivity. For instance, 2-Hydroxy-6-bromopyridine is formed by reacting concentrated aqueous solutions of various acids with 2,6-dibromopyridine at high temperatures (Wibaut, Haayman, & Dijk, 2010).
Synthesis of Sulfonamides
This compound is used in efficient and scalable synthesis processes. Transformations from 2,6-dibromopyridine to 6-bromopyridine-2-sulfonamide, through halogen-metal exchange and reaction with sulfuryl chloride followed by amidation, have been established (Emura et al., 2011).
Organic Synthesis Applications
It serves as a key intermediate in organic synthesis. For example, 3-cyanopyridine-2-sulfonyl chlorides, including derivatives of this compound, are synthesized for various applications. These include the production of N-substituted sulfonylamides (Dmitrieva et al., 2009).
Role in Oxidative Reactions
In the context of oxidative reactions, 2-aminopyridine-3-sulfonyl chlorides, a category to which this compound belongs, react with tertiary amines in the presence of air to produce sulfonylethenamines. This highlights its dual role in promoting oxidation and electrophilic trapping (Wei et al., 2016).
Catalytic Applications
This compound has been used in ruthenium-catalyzed reactions for meta sulfonation of 2-phenylpyridines, indicating its role in catalysis and the formation of specific organic compounds (Saidi et al., 2011).
Use in Synthesis of Complex Organic Molecules
It's also pivotal in synthesizing complex organic molecules, like in the cross-coupling of 3-bromopyridine and sulfonamides, catalyzed by various agents, showing its versatility in organic synthesis (Han, 2010).
Safety and Hazards
Properties
IUPAC Name |
6-bromopyridine-3-sulfonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S.ClH/c6-5-2-1-4(3-8-5)11(7,9)10;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOHVOIATKZUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrCl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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